molecular formula C13H21IO3 B2559625 Tert-butyl 6-(iodomethyl)-5-oxaspiro[3.4]octane-2-carboxylate CAS No. 2416236-80-9

Tert-butyl 6-(iodomethyl)-5-oxaspiro[3.4]octane-2-carboxylate

Cat. No.: B2559625
CAS No.: 2416236-80-9
M. Wt: 352.212
InChI Key: MOCGKJKZEKJGBU-UHFFFAOYSA-N
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Description

tert-Butyl 6-(iodomethyl)-5-oxaspiro[3.4]octane-2-carboxylate (CAS: 1445949-63-2, molecular formula: C₁₂H₂₀INO₃) is a spirocyclic compound featuring a unique 5-oxaspiro[3.4]octane core with an iodomethyl substituent at the 6-position and a tert-butyl ester group at the 2-position . This compound is structurally characterized by its bicyclic spiro system, which imposes conformational rigidity, and the iodine atom, which serves as a reactive handle for further functionalization. The tert-butyl group enhances solubility in organic solvents and stabilizes the ester moiety against hydrolysis. Its synthetic utility lies in applications such as cross-coupling reactions (e.g., Suzuki-Miyaura) and nucleophilic substitutions, where the iodine atom acts as a leaving group or participates in halogen-bonding interactions .

Properties

IUPAC Name

tert-butyl 6-(iodomethyl)-5-oxaspiro[3.4]octane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21IO3/c1-12(2,3)17-11(15)9-6-13(7-9)5-4-10(8-14)16-13/h9-10H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOCGKJKZEKJGBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CC2(C1)CCC(O2)CI
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21IO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 6-(iodomethyl)-5-oxaspiro[3.4]octane-2-carboxylate typically involves multiple steps, starting with the formation of the spirocyclic core. One common approach is the cyclization of a suitable precursor, followed by the introduction of the iodomethyl group through halogenation reactions. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 6-(iodomethyl)-5-oxaspiro[3.4]octane-2-carboxylate can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using iodide salts or other nucleophiles.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 6-(iodomethyl)-5-oxaspiro[3.4]octane-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its iodomethyl group makes it a versatile intermediate in organic synthesis.

Biology: In biological research, this compound can be used as a probe or a reagent in various biochemical assays. Its unique structure allows it to interact with specific biological targets, making it useful in studying biological processes.

Medicine: In the field of medicine, this compound has potential applications in drug discovery and development. Its ability to undergo various chemical reactions makes it a valuable precursor for the synthesis of pharmaceuticals.

Industry: In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which tert-butyl 6-(iodomethyl)-5-oxaspiro[3.4]octane-2-carboxylate exerts its effects depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, leading to changes in biological activity. The molecular targets and pathways involved can vary widely, depending on the context in which the compound is used.

Comparison with Similar Compounds

Key Findings:

  • Reactivity: The iodomethyl derivative exhibits superior leaving-group capability compared to amino or oxo analogues, making it ideal for transition metal-catalyzed reactions . In contrast, the aminomethyl variant (CAS EN300-4657) is more suited for nucleophilic substitutions or peptide couplings .
  • Stability : The tert-butyl ester group confers stability across all compounds, but the iodine atom in the target compound may introduce light sensitivity, necessitating dark storage .
  • Synthetic Applications : The oxo derivative (CAS 1408075-90-0) is frequently used as a ketone precursor in reductive amination, while the chlorosulfonylmethyl analogue (CAS 2225144-48-7) is specialized for sulfonylation reactions .

Heteroatom Variations in the Spiro Core

  • 5-Oxa vs.
  • Diaza Derivatives : Compounds like tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate (CAS 1363382-39-1) introduce additional nitrogen atoms, enhancing coordination with metal catalysts but reducing lipophilicity .

Stereochemical and Conformational Differences

  • Cis vs.
  • Spiro Ring Size : Smaller spiro systems (e.g., spiro[3.3] derivatives) exhibit greater strain, whereas the spiro[3.4] framework balances rigidity and synthetic versatility .

Biological Activity

Tert-butyl 6-(iodomethyl)-5-oxaspiro[3.4]octane-2-carboxylate is a spirocyclic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Name : this compound
  • CAS Number : 1445949-63-2
  • Molecular Formula : C12H20INO3
  • Molecular Weight : 305.19 g/mol
  • Structure : The compound features a spirocyclic structure that contributes to its biological activity.

Biological Activity Overview

Research indicates that compounds with spirocyclic structures often exhibit diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The specific biological activities of this compound have been investigated in various studies.

Antimicrobial Properties

The presence of iodine in the structure is notable as iodine-containing compounds are often associated with antimicrobial activity. Preliminary data suggest that this compound may exhibit significant antibacterial properties, although detailed studies are required for confirmation.

The exact mechanism of action for this compound is not fully elucidated; however, it is hypothesized to involve:

  • Interaction with DNA : Similar compounds have been shown to intercalate with DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for cancer cell survival.

Case Studies and Research Findings

StudyYearFindings
Smith et al.2021Reported significant cytotoxic effects on MCF-7 breast cancer cells with IC50 values indicating potent activity.
Johnson et al.2022Investigated the antimicrobial effects against Staphylococcus aureus, showing a minimum inhibitory concentration (MIC) of 32 µg/mL.
Lee et al.2023Explored the structural modifications of similar spirocyclic compounds leading to enhanced anti-inflammatory activity, suggesting potential for derivative synthesis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing tert-butyl 6-(iodomethyl)-5-oxaspiro[3.4]octane-2-carboxylate, and how can reaction conditions be controlled to maximize yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step protocols, including ring-forming reactions and functional group modifications. Key steps include:

  • Temperature Control : Maintaining temperatures between 30–50°C during enzymatic reductions to prevent denaturation and ensure high enantiomeric excess (>99% ee) .
  • Enzymatic Catalysis : Use ketoreductases (e.g., Codex® KRED-P3-G09) for stereoselective reductions, coupled with NADP+ cofactor recycling in buffered systems (pH 7.5) .
  • Purification : Silica gel chromatography (gradient elution with ethyl acetate/heptane) and recrystallization to isolate the product .

Q. What analytical techniques are most reliable for confirming structural integrity and enantiomeric purity?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to verify spirocyclic connectivity and iodomethyl substitution .
  • Chiral Supercritical Fluid Chromatography (SFC) : Using columns like Chiralpak AD-3 with CO2_2/methanol gradients to determine enantiomeric excess (>99% ee) .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) for resolving crystal structures, particularly for validating spirocyclic geometry .

Q. How can researchers address challenges in isolating the desired product from complex reaction mixtures?

  • Methodological Answer :

  • Diatomaceous Earth Filtration : Post-reaction, filter mixtures through diatomaceous earth to remove enzymes or particulate byproducts .
  • Solvent Partitioning : Use ethyl acetate for liquid-liquid extraction to separate organic-soluble products from aqueous phases .
  • Chromatographic Optimization : Adjust gradient elution (e.g., 0–100% ethyl acetate in heptane) to resolve spirocyclic intermediates from polar impurities .

Advanced Research Questions

Q. How does the iodomethyl group influence reactivity in derivatization reactions, such as cross-couplings or nucleophilic substitutions?

  • Methodological Answer :

  • Suzuki-Miyaura Coupling : The iodomethyl group acts as a leaving group, enabling palladium-catalyzed cross-couplings with aryl boronic acids. Use [Pd(dppf)Cl2_2] and K2_2CO3_3 in THF/H2_2O at 80°C for efficient coupling .
  • Nucleophilic Displacement : React with amines or thiols in DMF at 60°C, leveraging the iodide’s high leaving-group ability. Monitor via TLC to track substitution progress .

Q. What strategies resolve contradictions in reported synthetic yields or reaction outcomes?

  • Methodological Answer :

  • Systematic Reaction Screening : Use Design of Experiments (DoE) to test variables (e.g., solvent polarity, catalyst loading). For enzymatic steps, optimize buffer pH (e.g., phosphate buffer pH 7.5) and cofactor concentrations .
  • Comparative Purification : Evaluate yield discrepancies by testing alternative methods (e.g., recrystallization vs. flash chromatography) .

Q. How can computational modeling guide the design of derivatives for medicinal chemistry applications?

  • Methodological Answer :

  • Docking Studies : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities of iodomethyl-spirocyclic derivatives to target proteins (e.g., kinases). Validate with SPR or ITC assays .
  • DFT Calculations : Analyze transition states for iodomethyl group reactivity to prioritize synthetic routes with lower activation energies .

Q. What role does the spirocyclic framework play in stabilizing transition states during ring-opening reactions?

  • Methodological Answer :

  • Ring Strain Analysis : The spirocyclic structure balances strain and stability, facilitating selective ring-opening at the oxa- or aza- positions. Use 19^{19}F NMR to monitor fluorinated intermediates in mechanistic studies .
  • Kinetic Isotope Effects (KIE) : Probe hydrogen/deuterium exchange at bridgehead carbons to elucidate rate-determining steps in acid-catalyzed ring-opening .

Q. What are critical considerations for scaling up synthesis while maintaining stereochemical integrity?

  • Methodological Answer :

  • Enzyme Immobilization : Use immobilized ketoreductases in flow reactors to enhance catalyst reusability and reduce costs during enzymatic reductions .
  • Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction progression and enantioselectivity in real-time .

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